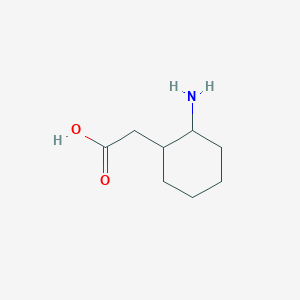

2-(2-Aminocyclohexyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2-aminocyclohexyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2/c9-7-4-2-1-3-6(7)5-8(10)11/h6-7H,1-5,9H2,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZCXXLRGQVHYQJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Emergence of 2-(2-Aminocyclohexyl)acetic Acid Derivatives: A New Frontier in Neuromodulation

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The therapeutic landscape for neurological disorders, particularly neuropathic pain and epilepsy, is in constant evolution, driven by the need for more effective and safer treatment modalities. Within this dynamic field, derivatives of 2-(2-aminocyclohexyl)acetic acid are emerging as a promising class of neuromodulatory agents. Structurally related to the gabapentinoids, these compounds are poised to leverage a well-established mechanism of action while offering the potential for improved pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the therapeutic potential of 2-(2-aminocyclohexyl)acetic acid derivatives, delving into their chemical synthesis, mechanism of action, preclinical evaluation, and future research directions. Designed for researchers, scientists, and drug development professionals, this document synthesizes the current understanding of these compounds and outlines a roadmap for their advancement from bench to bedside.

Introduction: The GABAergic System and the Rise of Gabapentinoids

The gamma-aminobutyric acid (GABA) system is the primary inhibitory neurotransmitter network in the central nervous system, playing a crucial role in maintaining the balance between neuronal excitation and inhibition.[1] Dysregulation of this system is implicated in a variety of neurological and psychiatric disorders, including epilepsy, anxiety, and neuropathic pain. While direct modulation of GABA receptors has been a cornerstone of therapy for decades, the development of GABA analogues like gabapentin and pregabalin marked a paradigm shift in treatment strategies.[2][3]

Initially synthesized as GABA mimetics, it was discovered that the therapeutic effects of gabapentinoids are not mediated by direct interaction with GABA receptors.[2] Instead, their primary mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[4] This interaction allosterically modulates calcium influx into presynaptic neurons, thereby reducing the release of excitatory neurotransmitters such as glutamate, substance P, and norepinephrine.[5] This targeted modulation of neuronal hyperexcitability has established gabapentinoids as first-line treatments for various neuropathic pain conditions and as adjunctive therapy for certain types of seizures.[4]

The clinical success of gabapentin and pregabalin has spurred further research into related chemical scaffolds, with the aim of developing next-generation therapeutics with enhanced efficacy, improved side-effect profiles, and broader therapeutic applications. Derivatives of 2-(2-aminocyclohexyl)acetic acid represent a logical and promising evolution in this field, retaining the core pharmacophore responsible for α2δ-1 binding while offering opportunities for chemical modification to fine-tune their pharmacological properties.

Chemical Synthesis and Profile of 2-(2-Aminocyclohexyl)acetic Acid Derivatives

The synthesis of 2-(2-aminocyclohexyl)acetic acid derivatives can be approached through several synthetic routes, often starting from readily available cyclohexene oxide or related cyclohexyl precursors. The stereochemistry of the final compound, particularly the cis or trans relationship between the amino and acetic acid moieties, is a critical consideration, as it can significantly influence biological activity.

A general synthetic strategy involves the amination of a cyclohexyl precursor followed by the introduction of the acetic acid side chain. For instance, N-substituted (2-aminocyclohexyl)acetamide derivatives can be synthesized from the corresponding 2-aminocyclohexanol, which is then subjected to amidation with a suitable acylating agent. Further modifications can be made to the amino group, the acetic acid moiety (e.g., esterification, amidation), and the cyclohexyl ring to explore the structure-activity relationship (SAR).

The synthesis of novel N-[(2-aminocyclohexyl)aryl]acetamide and N-[(2-aminocyclohexyl)aryloxy]acetamide derivatives has been reported with the aim of developing highly selective kappa opioid analgesics.[6] While the primary target of these specific derivatives is the opioid system, the synthetic methodologies employed are highly relevant for the generation of a library of 2-(2-aminocyclohexyl)acetic acid derivatives for screening against the α2δ-1 subunit.

Illustrative Synthetic Workflow:

Caption: A generalized synthetic pathway for N-substituted (2-aminocyclohexyl)acetamide derivatives.

Mechanism of Action: Targeting the α2δ-1 Subunit of Voltage-Gated Calcium Channels

The primary molecular target of 2-(2-aminocyclohexyl)acetic acid derivatives is the α2δ-1 auxiliary subunit of voltage-gated calcium channels (VGCCs).[4] The α2δ-1 subunit plays a crucial role in the trafficking and function of the pore-forming α1 subunit of VGCCs, particularly in presynaptic nerve terminals. In pathological states such as neuropathic pain, the expression of the α2δ-1 subunit is upregulated, leading to increased trafficking of calcium channels to the presynaptic membrane and subsequent hyperexcitability.[7]

By binding to the α2δ-1 subunit, these derivatives are thought to induce a conformational change that disrupts the interaction of the subunit with the α1 subunit, leading to a reduction in the density of functional calcium channels at the presynaptic terminal.[7] This, in turn, attenuates the influx of calcium ions that is necessary for the release of excitatory neurotransmitters like glutamate and substance P.[5] The net effect is a dampening of synaptic transmission in hyperexcitable neurons, which underlies the analgesic and anticonvulsant effects of these compounds.

Caption: Mechanism of action of 2-(2-aminocyclohexyl)acetic acid derivatives at the presynaptic terminal.

Therapeutic Potential: Neuropathic Pain and Epilepsy

The primary therapeutic applications for 2-(2-aminocyclohexyl)acetic acid derivatives are in the management of neuropathic pain and as anticonvulsants for the treatment of epilepsy.

Neuropathic Pain

Neuropathic pain is a chronic and debilitating condition that arises from damage or dysfunction of the somatosensory nervous system. It is often refractory to standard analgesics. The established efficacy of gabapentinoids in treating various forms of neuropathic pain, including diabetic neuropathy, postherpetic neuralgia, and fibromyalgia, provides a strong rationale for the development of novel 2-(2-aminocyclohexyl)acetic acid derivatives for this indication.[4]

The development of N-[(2-aminocyclohexyl)aryl]acetamide and N-[(2-aminocyclohexyl)aryloxy]acetamide derivatives as potent kappa opioid analgesics has demonstrated that the 2-aminocyclohexyl scaffold can be effectively utilized to create centrally acting analgesics.[6] While the opioid mechanism is distinct from the gabapentinoid mechanism, these findings highlight the potential of this chemical class to produce compounds with significant pain-relieving properties. Further research is warranted to synthesize and evaluate derivatives that selectively target the α2δ-1 subunit for the treatment of neuropathic pain.

Epilepsy

Epilepsy is a neurological disorder characterized by recurrent, unprovoked seizures. The ability of gabapentinoids to reduce neuronal hyperexcitability makes them effective as adjunctive therapies for certain types of epilepsy. A study on trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides, which are structurally related to the topic compounds, has shown promising anticonvulsant activity in preclinical models.[8]

One of the lead compounds from this study, racemic trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide, demonstrated significant efficacy in the maximal electroshock (MES) test in mice, a model for generalized tonic-clonic seizures.[8] The mechanism of action was found to involve the inhibition of voltage-gated sodium currents and enhancement of the GABAergic effect, suggesting a multi-target profile that could be beneficial in the treatment of epilepsy.[8]

Preclinical Evaluation: In Vitro and In Vivo Models

A robust preclinical evaluation pipeline is essential for the development of novel 2-(2-aminocyclohexyl)acetic acid derivatives. This involves a combination of in vitro and in vivo assays to assess their binding affinity, functional activity, efficacy, and safety profile.

In Vitro Assays

-

Radioligand Binding Assay: This assay is used to determine the binding affinity of the test compounds for the α2δ-1 subunit. It typically involves the use of a radiolabeled ligand, such as [³H]gabapentin, which is displaced by the test compound in a competitive binding experiment.[9] The inhibitory constant (Ki) is then calculated to quantify the binding affinity.

Protocol: Radioligand Binding Assay for α2δ-1 Subunit

-

Membrane Preparation: Prepare crude membrane fractions from porcine or rat brain tissue, which are rich in the α2δ-1 subunit.

-

Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]gabapentin and varying concentrations of the test compound.

-

Separation: Separate the bound and free radioligand by rapid filtration through a glass fiber filter.

-

Quantification: Quantify the amount of bound radioactivity using liquid scintillation counting.

-

Data Analysis: Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of [³H]gabapentin) and calculate the Ki value.

-

-

Electrophysiology: Patch-clamp electrophysiology can be used to assess the functional effects of the compounds on calcium channel currents in cultured neurons or in cell lines expressing recombinant VGCCs.

In Vivo Models

-

Anticonvulsant Activity:

-

Maximal Electroshock (MES) Test: This is a widely used screening model for generalized tonic-clonic seizures. An electrical stimulus is delivered to the animal (typically a mouse or rat), and the ability of the test compound to prevent the tonic hindlimb extension is measured.[10]

-

Subcutaneous Pentylenetetrazole (scPTZ) Test: This model is used to screen for drugs effective against myoclonic and absence seizures. Pentylenetetrazole, a GABA antagonist, is administered subcutaneously to induce seizures, and the ability of the test compound to prevent or delay the onset of seizures is assessed.

-

6-Hz Psychomotor Seizure Test: This model is considered a model of therapy-resistant focal seizures. A low-frequency electrical stimulus is delivered to the cornea of mice, and the ability of the test compound to suppress the seizure activity is evaluated.

-

-

Analgesic Activity (Neuropathic Pain Models):

-

Chronic Constriction Injury (CCI) Model: This model involves loosely ligating the sciatic nerve in rats or mice, which leads to the development of mechanical allodynia and thermal hyperalgesia, mimicking the symptoms of neuropathic pain.

-

Spared Nerve Injury (SNI) Model: This model involves the ligation and transection of two of the three terminal branches of the sciatic nerve, resulting in a robust and long-lasting neuropathic pain state.

-

Formalin Test: This is a model of tonic, persistent pain. A dilute solution of formalin is injected into the paw of the animal, and the time spent licking or biting the injected paw is measured as an indicator of pain.

-

Preclinical Screening Workflow for Anticonvulsant Activity:

Caption: A typical workflow for the preclinical screening of novel anticonvulsant compounds.

Quantitative Data Summary

The following table summarizes the anticonvulsant activity of a representative derivative from a class of compounds closely related to 2-(2-aminocyclohexyl)acetic acid.

| Compound | Animal Model | ED₅₀ (mg/kg, i.p.) | TD₅₀ (mg/kg, i.p.) | Protective Index (TD₅₀/ED₅₀) | Reference |

| trans-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamide | MES (mice) | 42.97 | 105.67 | 2.46 | [8] |

ED₅₀: Median effective dose required to produce an anticonvulsant effect in 50% of the animals. TD₅₀: Median toxic dose causing motor impairment in 50% of the animals.

The following table summarizes the analgesic activity of representative N-[(2-aminocyclohexyl)aryl]acetamide derivatives in a rat paw pressure test.

| Compound | MPE₅₀ (mg/kg, p.o.) | Reference |

| (S,S-trans)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-4-benzo[b]thiopheneacetamide | 8.3 | [6] |

| (S,S-trans)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-4-benzo[b]furanacetamide hydrobromide | 12 | [6] |

MPE₅₀: Median effective dose required to produce a maximum possible effect in 50% of the animals.

Future Directions and Conclusion

The therapeutic potential of 2-(2-aminocyclohexyl)acetic acid derivatives as a new generation of neuromodulatory agents is significant. Building on the well-understood mechanism of action of gabapentinoids, these compounds offer a versatile scaffold for the development of novel treatments for neuropathic pain, epilepsy, and potentially other neurological disorders.

Future research should focus on several key areas:

-

Systematic Synthesis and SAR Studies: A comprehensive library of 2-(2-aminocyclohexyl)acetic acid derivatives should be synthesized, exploring a wide range of substituents on the amino group, the acetic acid moiety, and the cyclohexyl ring. This will allow for the elucidation of detailed structure-activity relationships and the optimization of potency, selectivity, and pharmacokinetic properties.

-

Elucidation of Stereochemical Effects: The relative stereochemistry (cis vs. trans) of the substituents on the cyclohexyl ring is likely to have a profound impact on biological activity. The synthesis and evaluation of stereochemically pure isomers will be crucial for identifying the optimal configuration for α2δ-1 binding and in vivo efficacy.

-

Exploration of Novel Therapeutic Indications: While neuropathic pain and epilepsy are the most immediate targets, the modulatory effects of these compounds on neuronal excitability suggest that they may also have potential in other conditions, such as anxiety disorders, restless legs syndrome, and certain types of tremor.

-

Development of PET Ligands: The development of positron emission tomography (PET) radioligands based on the 2-(2-aminocyclohexyl)acetic acid scaffold could provide a valuable tool for in vivo imaging of the α2δ-1 subunit in the brain, aiding in both preclinical research and clinical drug development.

References

-

Jadwiga, K., et al. (2011). Synthesis and anticonvulsant activity of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their amine analogs. PubMed. [Link]

-

Freeman, J. P., et al. (1993). Highly selective kappa opioid analgesics. Synthesis and structure-activity relationships of novel N-[(2-aminocyclohexyl)aryl]acetamide and N-[(2-aminocyclohexyl)aryloxy]acetamide derivatives. PubMed. [Link]

-

Bryans, J. S., & Wustrow, D. J. (2005). Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein. PubMed. [Link]

-

Taylor, C. P. (1998). Mechanisms of action of gabapentin. PubMed. [Link]

- Fink, K., et al. (2000). Inhibition of neuronal Ca(2+) influx by gabapentin and pregabalin in the human neocortex. Neuropharmacology.

- Bauer, C. S., et al. (2010). The calming touch of α2δ-1. Cell.

-

Mani, V. S., & Narayanasamy, R. (2017). Design, Synthesis and Development of Stereo Chemical Constraints into β -Amino Acid Residues: Gabapentin Structural Data Role in Nerve Pain Medication. Longdom Publishing. [Link]

-

Anavex Life Sciences Corp. (2015). Anavex Confirms Positive Preclinical Epilepsy Data for ANAVEX 2-73 – Validation as Potential Platform Drug for Multiple Neurodegenerative Diseases. Anavex Life Sciences Corp. [Link]

-

Kahlig, K., et al. (2023). a novel translational concordance framework identifies preclinical seizure models with highest predictive validity in focal and generalized epilepsies. American Epilepsy Society. [Link]

-

Lee, S. K., & Lee, S. T. (2023). Identification of New Antiseizure Medication Candidates in Preclinical Animal Studies. MDPI. [Link]

-

Brown, J. P., et al. (1998). Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain. PubMed. [Link]

-

Słoczyńska, K., et al. (2020). Discovery and Preclinical Development of Antiepileptic Drugs. ResearchGate. [Link]

-

SynapCell. (n.d.). Preclinical Epilepsy CRO - Amygdala Kindling Model & EEG. SynapCell. [Link]

- Castel-Branco, M. M., et al. (2009). The maximal electroshock seizure (MES) model in the preclinical assessment of potential new antiepileptic drugs. Methods and Findings in Experimental and Clinical Pharmacology.

-

Grzegorz, S., et al. (2024). Exploring Various Crystal and Molecular Structures of Gabapentin—A Review. MDPI. [Link]

-

Gholamzadeh, S., et al. (2014). Optimum Conditions of Radioligand Receptor Binding Assay of Ligands of Benzodiazepine Receptors. Brieflands. [Link]

-

Saravana Mani, V. S., & Narayanasamy, R. (2017). Design, Synthesis and Development of Stereo Chemical Constraints into β -Amino Acid Residues. Longdom Publishing. [Link]

-

GABA analogs. (2023). Drugs.com. [Link]

-

Mishra, A., et al. (2015). Analgesic activity by acetic acid induced writhing in mice. ResearchGate. [Link]

-

Palomba, M., et al. (2000). Anti-inflammatory and analgesic amides: new developments. PubMed. [Link]

-

Georgieva, M., et al. (2023). Comparative Analysis of Anticonvulsant Activity of Trans and Cis 5,5′-Diphenylhydantoin Schiff Bases. PMC. [Link]

-

Aboutabl, M. E., et al. (2024). Design and synthesis of novel cycloalkanecarboxamide parabanic acid hybrids as anticonvulsants. ResearchGate. [Link]

- Singh, A., et al. (2010). Synthesis and anticonvulsant activity of 1-[(4, 5-dihydro-5-phenyl-3-(phenylamino)pyrazol-1-yl)]ethanone derivatives. Journal of Chemical and Pharmaceutical Research.

- Lu, Z. H., et al. (2006). Evaluation of 2 celecoxib derivatives: analgesic effect and selectivity to cyclooxygenase-2/1. Acta Pharmacologica Sinica.

Sources

- 1. biorxiv.org [biorxiv.org]

- 2. Mechanisms of action of gabapentin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Exploring Various Crystal and Molecular Structures of Gabapentin—A Review | MDPI [mdpi.com]

- 4. Structure-activity relationships of pregabalin and analogues that target the alpha(2)-delta protein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. Highly selective kappa opioid analgesics. Synthesis and structure-activity relationships of novel N-[(2-aminocyclohexyl)aryl]acetamide and N-[(2-aminocyclohexyl)aryloxy]acetamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structural basis for CaVα2δ:gabapentin binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and anticonvulsant activity of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2- or 4-hydroxycyclohexyl)acetamides and their amine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit from porcine brain: development of a radioligand binding assay for alpha 2 delta subunits using [3H]leucine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ijsar.in [ijsar.in]

2-(2-Aminocyclohexyl)acetic acid as a beta-amino acid building block

Engineering Foldamers: 2-(2-Aminocyclohexyl)acetic Acid in -Peptide Building Block Strategies

Target Audience: Researchers, Peptide Chemists, and Drug Development Professionals Content Type: Technical Whitepaper

Executive Summary & Structural Taxonomy

The pursuit of proteolytically stable, highly structured peptide therapeutics has driven the field of foldamer chemistry toward architecturally rigid non-natural amino acids. While the prompt identifies the compound as a

However, its true value in drug development lies in its

Thermodynamic Causality of Foldamer Stability

As application scientists, we do not merely observe folding; we engineer it. The spontaneous folding of linear peptides into secondary structures is a battle against conformational entropy (

The incorporation of the (1S, 2S)-

The Causality: By pre-paying the entropic penalty of folding during the synthesis of the monomer, the thermodynamic equilibrium (

Figure 1: Thermodynamic causality of 14-helix formation driven by the cyclohexyl constraint.

Self-Validating Experimental Protocol: Microwave-Assisted SPPS

Synthesizing foldamers with sterically hindered building blocks like

Step-by-Step Methodology

-

Resin Preparation:

-

Action: Swell Rink Amide AM resin (0.6 mmol/g loading) in DCM/DMF (1:1 v/v) for 30 minutes.

-

Causality: Maximum polymer solvation is required to expose reaction sites, preventing sequence truncation.

-

-

Fmoc Deprotection (Validation Node 1):

-

Action: Treat with 20% piperidine in DMF (2 × 5 mins).

-

Validation: Monitor the UV absorbance of the flow-through at 301 nm. A plateau in the dibenzofulvene-piperidine adduct concentration confirms 100% deprotection.

-

-

Coupling of Fmoc-(1S,2S)-

Ac6a-OH:-

Action: Add 3.0 eq Fmoc-

Ac6a-OH, 3.0 eq HATU, and 6.0 eq DIPEA in DMF. Apply microwave irradiation (75°C, 15 min). -

Causality: HATU provides a superior leaving group (HOAt) compared to HBTU, which is critical for hindered amines. Microwave heating supplies the kinetic energy required to cross the elevated activation barrier caused by the cyclohexyl ring.

-

-

Acylation Verification (Validation Node 2):

-

Action: Perform a Kaiser Test on a micro-cleaved resin sample.

-

Validation: A yellow solution indicates complete acylation. A blue solution (presence of free primary amines) triggers an automatic re-coupling cycle.

-

-

Cleavage and Final Validation (Validation Node 3):

-

Action: Cleave using TFA/TIPS/H

O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether. -

Validation: Analyze via LC-MS. The presence of the exact monoisotopic mass confirms sequence fidelity.

-

Figure 2: Self-validating solid-phase peptide synthesis (SPPS) workflow for foldamers.

Quantitative Structural Analysis

To utilize

The table below summarizes the quantitative structural data, highlighting why

Table 1: Comparative Helical Parameters of Native and Foldamer Backbones

| Backbone Type | Representative Building Block | Helix Type | Residues per Turn ( | Pitch ( | H-Bond Pseudocycle |

| L-Alanine | 3.6 | 5.4 | 13-atom | ||

| ACHC ( | 14-helix | 3.0 | 5.0 | 14-atom | |

| 14-helix | 2.5 | 5.2 | 14-atom | ||

| Mixed ( | ~3.5 | ~5.3 | Mixed (12/14) |

Data synthesis indicates that while pure

Applications in Drug Development

The integration of 2-(2-aminocyclohexyl)acetic acid into therapeutic pipelines solves two of the most persistent challenges in peptide drug development:

-

Absolute Proteolytic Resistance: Endogenous proteases (e.g., DPPIV, neprilysin) have evolved to recognize the spatial geometry of the

-peptide backbone. The insertion of the -

Inhibition of Protein-Protein Interactions (PPIs): Many undruggable targets (e.g., p53/MDM2, Bcl-2/Bax) rely on extended

-helical interfaces. By utilizing

References

-

Title: Helix foldamers of

-peptides based on 2-aminocyclohexylacetic acid: a computational study Source: New Journal of Chemistry, 2014, 38, 966-976. URL: [Link] -

Title: Structural Mimicry of the

-Helix in Aqueous Solution with an Isoatomic -

Title: Helix Form

- and

Cis and Trans Isomerism in 2-(2-Aminocyclohexyl)acetic Acid: Stereochemical Control in Foldamer Design and GABAergic Mimicry

Executive Summary

The development of peptidomimetics and conformationally restricted neuropharmacological agents relies heavily on the precise spatial arrangement of molecular backbones. 2-(2-Aminocyclohexyl)acetic acid (ACHA) is a highly versatile γ-amino acid that introduces a cyclohexyl ring into the peptide backbone. This structural feature severely limits conformational flexibility around the Cα–Cβ bond. The divergent stereochemistry of its cis and trans isomers dictates entirely different three-dimensional trajectories: the cis isomer is a critical building block for engineering stable helical foldamers, while the trans isomer serves as a rigidified analogue of γ-aminobutyric acid (GABA). This whitepaper explores the mechanistic causality, synthesis protocols, and distinct applications of ACHA isomerism.

Stereochemical Fundamentals & Mechanistic Causality

To understand why ACHA isomers behave differently in biological and synthetic systems, one must analyze the thermodynamics of their backbone dihedral angles. Standard γ-amino acids possess three rotatable carbon bonds (Cα, Cβ, Cγ) between the amine and carboxyl termini, leading to a high entropic penalty upon folding.

By embedding the Cα–Cβ bond within a cyclohexyl ring, the torsion angle

-

Cis-ACHA: The amino and acetic acid substituents are forced into an axial-equatorial (or equatorial-axial) relationship. This geometry restricts the backbone to a gauche conformation. Causally, this gauche alignment perfectly matches the dihedral requirements necessary to propagate a hydrogen-bonded helical turn, making it an ideal monomer for foldamer helices .

-

Trans-ACHA: The substituents favor a diequatorial arrangement to minimize 1,3-diaxial steric clashes. This forces the backbone into an anti (extended) conformation. While this disrupts helical folding, it excellently mimics the biologically active, extended conformation of GABA when binding to neurological receptors .

Self-Validating Synthesis & Resolution Protocols

The synthesis of ACHA requires strict stereochemical control. The following protocol outlines the isolation of both isomers, integrating analytical validation directly into the workflow to ensure a closed-loop, self-validating system.

Protocol 1: Stereoselective Synthesis and Isolation of ACHA Isomers

-

Precursor Activation: React trans-2-(prop-2-enyl)cyclohexylamine with Boc-anhydride to shield the primary amine during subsequent oxidative steps .

-

Oxidative Cleavage (Trans-Isomer Focus): Subject the protected allyl-cyclohexylamine to potassium permanganate (KMnO

) oxidation in an acidic medium. This cleaves the terminal alkene to yield the corresponding trans-acetic acid derivative. -

Michael Addition (Cis-Isomer Focus): To access the cis stereocenters, execute an asymmetric Michael addition of a nitroalkane to a cyclohexene-1-carboxylate derivative, followed by the catalytic reduction of the nitro group to an amine .

-

Chiral Resolution: Separate the resulting diastereomeric mixtures into enantiopure forms using preparative chiral High-Performance Liquid Chromatography (HPLC).

-

Self-Validation (NMR J-Coupling): Analyze the purified fractions via

H-NMR.-

Validation of Trans: Identify a large diaxial coupling constant (

Hz) between the Cα and Cβ ring protons. -

Validation of Cis: Identify a smaller axial-equatorial coupling constant (

Hz), confirming the gauche backbone trajectory .

-

Fig 1. Stereoselective synthesis and validation workflow for ACHA isomers.

Applications in Foldamer Engineering & Peptidomimetics

Foldamers are sequence-specific oligomers designed to fold into well-defined 3D structures. The cis isomer of ACHA is a highly prized building block for mimicking the

By alternating standard

Protocol 2: Solid-Phase Assembly of α/γ-Peptide Foldamers

-

Resin Preparation: Swell a low-loading Wang resin in Dimethylformamide (DMF).

-

Iterative Coupling: Perform standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). Because the cis-ACHA monomer is sterically hindered by the cyclohexyl ring, standard coupling agents will fail. Causality: You must use highly reactive activating agents (HATU and HOAt) coupled with N,N-diisopropylethylamine (DIEA) to overcome the steric barrier and drive the reaction to completion.

-

Sequence Patterning: Incorporate the cis-ACHA at specific

intervals to force the oligomer into a 12-helix or 14-helix conformation . -

Self-Validation (2D NMR): Following TFA cleavage and purification, dissolve the foldamer in an aqueous buffer. Perform 2D NOESY NMR. The presence of sequential amide NH-NH cross-peaks is the definitive, self-validating proof of a stable helical secondary structure .

Fig 2. Logical flow of foldamer engineering using cis-ACHA monomers.

Pharmacological Relevance: GABAergic Mimicry

While the cis isomer dominates structural biology, the trans isomer (CAS: 78844-19-6) is highly relevant in neuropharmacology.

By utilizing trans-2-(2-aminocyclohexyl)acetic acid, researchers lock the distance between the amine and the carboxylate pharmacophores into an extended state. This conformational restriction prevents the molecule from adopting the folded conformations that native GABA can achieve, thereby serving as a highly specific probe to map the spatial requirements of GABA receptor active sites .

Quantitative Data Summary

The following table summarizes the divergent physicochemical and structural properties of the ACHA isomers, highlighting how a simple stereochemical flip dictates the molecule's utility.

Table 1: Physicochemical and Structural Comparison of ACHA Isomers

| Property / Feature | Cis-2-(2-Aminocyclohexyl)acetic acid | Trans-2-(2-Aminocyclohexyl)acetic acid |

| Stereochemistry | Substituents on the same side of the ring | Substituents on opposite sides of the ring |

| Ring Conformation | Axial-Equatorial (a,e) or (e,a) | Equatorial-Equatorial (e,e) strongly favored |

| Dihedral Constraint | Promotes gauche backbone orientation | Promotes anti (extended) backbone orientation |

| Primary Application | Foldamer building blocks (peptidomimetics) | Conformationally restricted GABA analogues |

| Helical Propensity | High (supports robust | Low (unfavorable for standard helical turns) |

| NMR Validation ( | Small | Large |

References

-

Guo, L., Zhang, W., Guzei, I. A., Spencer, L. C., & Gellman, S. H. (2012). "New Preorganized γ-Amino Acids as Foldamer Building Blocks." Organic Letters, 14(10), 2582-2585.[Link] [[3.1]]

-

Sawada, T., & Gellman, S. H. (2011). "Structural Mimicry of the α-Helix in Aqueous Solution with an Isoatomic α/β/γ-Peptide Backbone." Journal of the American Chemical Society, 133(19), 7336–7339.[Link] [[3.3]]

-

Allan, R. D., Johnston, G. A. R., & Twitchin, B. (1982). "The syntheses of cis- and trans-2-aminocyclopropyl, -cyclobutyl, -cyclopentyl, and -cyclohexylacetic acids as γ-aminobutyric acid analogues of restricted conformation." Journal of the Chemical Society, Perkin Transactions 1, 2553-2562.[Link] [[1]]

Sources

The Pharmacological Profile of 2-(2-Aminocyclohexyl)acetic Acid Analogs: A Technical Guide for Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the pharmacological profile of 2-(2-aminocyclohexyl)acetic acid analogs, a class of compounds with significant therapeutic potential, particularly in the management of neuropathic pain and epilepsy. As structural analogs of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), these molecules, often referred to as gabapentinoids, exert their effects through a unique mechanism of action involving the α2δ subunit of voltage-gated calcium channels. This guide will delve into the synthesis, in vitro and in vivo pharmacology, structure-activity relationships (SAR), and pharmacokinetic properties of these analogs, offering valuable insights for researchers and drug development professionals in the field of neuroscience and beyond.

Introduction: Beyond GABA Mimicry

While initially designed as lipophilic analogs of GABA capable of crossing the blood-brain barrier, 2-(2-aminocyclohexyl)acetic acid and its derivatives do not act directly on GABA receptors.[1] Instead, their primary molecular target is the α2δ-1 and α2δ-2 auxiliary subunits of voltage-gated calcium channels (VGCCs).[1] The binding of these analogs to the α2δ subunit modulates calcium influx at presynaptic nerve terminals, thereby reducing the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P. This mechanism underpins their efficacy as anticonvulsant, analgesic, and anxiolytic agents. The prototypical examples of this class, gabapentin and pregabalin, have achieved widespread clinical use, validating the therapeutic potential of targeting the α2δ subunit. This guide will explore the nuanced pharmacological landscape of novel 2-(2-aminocyclohexyl)acetic acid analogs, highlighting key considerations for their development as next-generation therapeutics.

Synthetic Strategies: Building the Core Scaffold

The synthesis of 2-(2-aminocyclohexyl)acetic acid analogs is a critical aspect of their development, allowing for the systematic exploration of structure-activity relationships. A common and adaptable synthetic route involves the initial preparation of a protected 2-aminocyclohexanone derivative, followed by the introduction of the acetic acid side chain and subsequent deprotection.

General Synthetic Scheme

A representative synthetic approach is outlined below. This multi-step process offers flexibility for introducing various substituents on the cyclohexyl ring and the amino group, enabling the generation of a diverse chemical library for pharmacological screening.

Sources

2-(2-Aminocyclohexyl)acetic Acid: A Comprehensive Guide to pKa Values, Ionization States, and Experimental Characterization

Target Audience: Analytical Chemists, Preclinical Formulation Scientists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

The rational design of neuroactive compounds and foldamers heavily relies on conformationally restricted

This whitepaper provides an authoritative framework for the theoretical prediction, speciation profiling, and rigorous experimental determination of ACHA’s

Structural and Thermodynamic Framework

ACHA is an aliphatic

-

Acidic Center: The acetic acid moiety (

) attached to C1 of the cyclohexane ring. -

Basic Center: The primary amine (

) attached to C2 of the cyclohexane ring.

Predicted Macroscopic Values

Because the amine and carboxylic acid are separated by three carbon atoms, the inductive electron-withdrawing effect of the ammonium group on the carboxylic acid is weaker than in

We can accurately predict the

-

Gabapentin (1-(aminomethyl)cyclohexaneacetic acid), a closely related cyclohexane-substituted

-amino acid, exhibits a -

-Aminobutyric acid (GABA) , the linear parent structure, exhibits a

Based on these structural homologies, the predicted macroscopic dissociation constants for ACHA are

Expert Insight on Stereochemistry: ACHA possesses two chiral centers (C1 and C2), yielding cis and trans diastereomers. In the cis configuration, the spatial proximity of the ammonium and carboxylate groups facilitates intramolecular hydrogen bonding. This stabilizes the zwitterion, typically resulting in a slight depression of

Speciation and Ionization States

The ionization state of ACHA is strictly dictated by the pH of the surrounding microenvironment. The molecule transitions through three distinct macroscopic states:

-

Cationic State (+1): At pH <

(e.g., gastric fluid), the carboxylate is protonated ( -

Zwitterionic State (0): At

< pH < -

Anionic State (-1): At pH >

, both groups are deprotonated (

Fig 1: pH-dependent ionization state transitions of ACHA.

Experimental Methodologies for pKa Determination

To transition from theoretical prediction to empirical fact, laboratories must employ rigorous, self-validating analytical protocols. Below are the gold-standard methodologies for characterizing ACHA.

Protocol A: Self-Validating Potentiometric Titration

Potentiometry is the definitive method for determining macroscopic

Step-by-Step Workflow & Causality:

-

Sample Preparation: Dissolve 1.5 mM of ACHA in 0.15 M KCl.

-

Causality: The 0.15 M KCl background electrolyte maintains constant activity coefficients throughout the titration, mimicking physiological ionic strength and preventing Debye-Hückel deviations.

-

-

Acidification: Lower the solution pH to 2.0 using standardized 0.1 M HCl.

-

Causality: Forces the molecule entirely into its cationic state, ensuring the titration captures the full deprotonation curve of the carboxylic acid.

-

-

Base Titration: Titrate with standardized 0.1 M KOH under continuous

or Argon sparging.-

Causality: Sparging prevents atmospheric

from dissolving into the basic titrant to form carbonic acid. Carbonate contamination introduces a false buffering region around pH 6.4 and 10.3, which would severely skew the

-

-

Data Acquisition: Record the pH vs. titrant volume using a high-precision glass electrode.

-

Self-Validation (Back-Titration): Immediately reverse the titration from pH 12.0 down to 2.0 using 0.1 M HCl.

-

Trustworthiness: If the forward and reverse titration curves perfectly overlay (zero hysteresis), it validates that the ACHA molecule did not undergo base-catalyzed degradation at high pH and that thermodynamic equilibrium was achieved at every injection.

-

Fig 2: Self-validating potentiometric titration workflow for pKa determination.

Protocol B: H-NMR Titration (Microscopic )

While potentiometry yields macroscopic values, NMR titration is required to observe site-specific (microscopic) protonation events.

-

Method: Dissolve ACHA in

. Adjust the pH* (meter reading in -

Causality: As a functional group deprotonates, the local electron density increases, causing an upfield shift (lower ppm) of adjacent protons. Fitting the

vs. pH curve to the Henderson-Hasselbalch equation yields the specific

Quantitative Data Presentation

Table 1: Comparative Ionization Constants of

| Compound | Structural Motif | Isoelectric Point (pI) | ||

| GABA | Linear aliphatic | 4.0 | 10.5 | 7.25 |

| Gabapentin | 1,1-disubstituted cyclohexane | 3.68 | 10.70 | 7.19 |

| ACHA | 1,2-disubstituted cyclohexane | ~3.8 | ~10.6 | ~7.20 |

Table 2: Fractional Speciation of ACHA Across Physiological Compartments

| Biological Compartment | Local pH | % Cationic (+1) | % Zwitterionic (0) | % Anionic (-1) |

| Gastric Fluid | 1.5 | > 99.5% | < 0.5% | ~ 0.0% |

| Intestinal Fluid | 6.5 | ~ 0.2% | > 99.7% | < 0.01% |

| Blood Plasma | 7.4 | < 0.03% | > 99.9% | ~ 0.06% |

Implications in Drug Development

The ionization profile of ACHA dictates its pharmacokinetic behavior. Because ACHA exists >99.9% as a highly polar zwitterion at physiological pH (7.4), it possesses excellent aqueous solubility but inherently poor passive transcellular membrane permeability (highly negative LogD).

Formulation Strategy: To achieve CNS penetration or high oral bioavailability, drug developers cannot rely on passive diffusion. Instead, ACHA derivatives must be designed to hijack active transport mechanisms (such as the L-type amino acid transporter, LAT1) or be formulated as lipophilic prodrugs (similar to how gabapentin enacarbil masks the ionizable groups of gabapentin to facilitate absorption).

References

-

[1] Health Canada. "PRODUCT MONOGRAPH PrGABAPENTIN". Health Canada Drug Product Database. URL:[Link]

-

[2] DrugFuture Chemical Database. "Gabapentin". DrugFuture. URL:[Link]

-

[3] National Center for Biotechnology Information. "Gamma-Aminobutyric Acid | C4H9NO2 | CID 119". PubChem. URL:[Link]

-

[4] The Food Database. "Showing Compound 4-Aminobutyric acid (FDB008937)". FooDB. URL:[Link]

Sources

Engineering the Central Nervous System: Neuroactive Properties and Applications of Cyclic γ-Amino Acid Derivatives

Executive Summary

The development of cyclic γ-amino acid derivatives represents a masterclass in rational neuropharmacological design. Native γ-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system (CNS). However, its therapeutic utility is severely limited by extreme hydrophilicity, which prevents it from crossing the blood-brain barrier (BBB), and rapid enzymatic degradation by GABA transaminase.

By strategically incorporating bulky cycloalkane or bicyclic rings into the γ-amino acid backbone, researchers have engineered a class of molecules—most notably the gabapentinoids—that overcome these pharmacokinetic barriers. Crucially, this structural constraint does not merely improve bioavailability; it completely shifts the pharmacodynamic profile. Rather than binding to GABA receptors, these cyclic derivatives act as high-affinity ligands for the α2δ auxiliary subunits of voltage-gated calcium channels (VGCCs)[1]. This whitepaper explores the structural rationale, molecular mechanisms, and experimental validation protocols for cyclic γ-amino acids in modern drug development.

Structural Biology & Chemical Rationale

The incorporation of a cyclic moiety (e.g., a cyclohexane ring in gabapentin or a bicyclic system in mirogabalin) serves two critical functions in drug design:

-

Conformational Restriction: Linear γ-amino acids are highly flexible, leading to significant entropic penalties upon receptor binding. Cyclic derivatives lock the molecule into a specific, bioactive conformation. This rigidity not only enhances target affinity but also provides steric hindrance that protects the molecule from proteolytic and metabolic degradation[2].

-

Receptor Target Shifting: Despite being structural analogues of GABA, the bulky cyclic substitutions at the β or γ carbon sterically prevent these molecules from docking into the binding pockets of GABA_A or GABA_B receptors. Instead, the specific spatial arrangement of the amine and carboxylic acid groups, separated by the cyclic spacer, perfectly mimics the endogenous ligands (like leucine and isoleucine) of the L-amino acid transporter 1 (LAT1), facilitating active transport across the BBB[3].

Beyond small molecules, cyclic γ-amino acids (such as 3-aminocyclopentane carboxylic acid) are increasingly utilized as unnatural amino acids (UAAs) in the synthesis of macrocyclic peptides. Their constrained geometry induces stable secondary structures (foldamers) that dramatically improve the membrane permeability and half-life of peptide therapeutics[4][5].

Primary Neuroactive Mechanism: The α2δ Subunit

The primary neuroactive mechanism of cyclic γ-amino acid derivatives is the modulation of presynaptic VGCCs, specifically the N-type (CaV2.2) and P/Q-type (CaV2.1) channels. These channels are heteromeric complexes consisting of a pore-forming α1 subunit, an intracellular β subunit, and an extracellular α2δ subunit[3].

The Trafficking Inhibition Paradigm

A common misconception is that cyclic γ-amino acids act as acute pore blockers. They do not. Instead, molecules like gabapentin and mirogabalin bind to the highly conserved cache domain of the α2δ-1 and α2δ-2 subunits [6].

By binding to α2δ-1, these drugs inhibit the Rab11-dependent recycling and forward trafficking of the VGCC complex from the dorsal root ganglia (DRG) to the presynaptic terminals in the dorsal horn of the spinal cord. This chronic disruption reduces the surface expression of CaV2.2 channels at the synapse, thereby attenuating calcium influx and suppressing the hyper-excited release of excitatory neurotransmitters such as glutamate, noradrenaline, and substance P[1][7].

Fig 1: Mechanism of action of cyclic γ-amino acids on VGCC α2δ-1 subunit trafficking.

Pharmacological Profiling of Key Derivatives

The structural nuances of the cyclic ring dictate the pharmacokinetic properties and receptor subtype selectivity of the derivative. Below is a comparative analysis of key cyclic γ-amino acids used in clinical and research settings.

| Compound | Structural Classification | Primary Target | Half-Life | Primary Application |

| Gabapentin | 1-substituted cyclic γ-amino acid (Cyclohexane ring) | VGCC α2δ-1 / α2δ-2 | 5–7 hours | Neuropathic pain, focal seizures[6] |

| Mirogabalin | Bicyclic γ-amino acid derivative | VGCC α2δ-1 (High affinity) | 3–5 hours | Peripheral neuropathic pain[6] |

| 3-ACBC | Cyclobutane γ-amino acid | Ribosomal peptide incorporation | N/A (Building block) | Macrocyclic peptide drug discovery[4] |

Experimental Workflows: Validating Neuroactivity

To accurately quantify the neuroactive properties of novel cyclic γ-amino acids, researchers must design assays that account for their unique mechanism of action. Because these compounds affect channel trafficking rather than acute gating, standard acute electrophysiology will yield false-negative results.

Below is a self-validating, step-by-step protocol for assessing VGCC modulation using whole-cell patch-clamp electrophysiology.

Protocol: Whole-Cell Patch-Clamp for α2δ-1 Modulation

Rationale: This protocol utilizes a heterologous expression system to isolate the α2δ-1 dependent mechanism, eliminating the confounding variables of mixed calcium channel populations found in native neurons.

Step 1: Cell Line Preparation & Transfection

-

Culture HEK293T cells in DMEM supplemented with 10% FBS.

-

Transiently co-transfect the cells with plasmids encoding human CaV2.2 (α1B), β3, and α2δ-1 subunits, alongside a GFP reporter, using a liposomal transfection reagent.

-

Causality Check: The inclusion of the β3 subunit is mandatory, as it masks the endoplasmic reticulum (ER) retention signal on the α1 subunit, allowing the complex to traffic to the membrane.

Step 2: Chronic Compound Incubation (Critical Step)

-

Incubate the transfected cells with the cyclic γ-amino acid (e.g., 10 µM Gabapentin) for 48 hours prior to recording.

-

Causality Check: Acute application in the bath solution will not inhibit calcium currents. The 48-hour window is physiologically required to observe the Rab11-dependent reduction in surface channel density[1].

Step 3: Electrophysiological Recording Configuration

-

Extracellular Solution: Replace physiological Ca2+ with 10 mM Barium (Ba2+). Why? Ba2+ permeates VGCCs more readily than Ca2+ and crucially does not trigger Calcium-Dependent Inactivation (CDI), resulting in stable, easily quantifiable inward currents.

-

Intracellular (Pipette) Solution: Use a Cesium Chloride (CsCl)-based internal solution (130 mM CsCl, 10 mM EGTA, 2 mM Mg-ATP). Why? Cesium blocks outward potassium currents that would otherwise contaminate the inward calcium/barium currents.

Step 4: Voltage Protocol & Data Analysis

-

Maintain a holding potential of -80 mV.

-

Apply 50 ms depolarizing voltage steps from -70 mV to +40 mV in 10 mV increments.

-

Measure the peak inward current density (pA/pF) to normalize for cell size. A successful cyclic γ-amino acid candidate will show a >40% reduction in peak current density compared to vehicle controls.

Fig 2: Electrophysiological workflow for validating VGCC trafficking modulation.

Future Horizons: Macrocyclic Peptides and Reprogrammed Translation

While small-molecule gabapentinoids dominate the current clinical landscape, the future of cyclic γ-amino acids lies in advanced peptidomimetics. The inherent resistance of cyclic γ-amino acids to exopeptidases makes them ideal building blocks for next-generation biologics[5].

Historically, incorporating these bulky unnatural amino acids into peptide chains was synthetically prohibitive. However, recent breakthroughs in reprogrammed genetic codes have enabled the ribosomal elongation of cyclic γ-amino acids. By utilizing engineered tRNAs and elongation factor P, researchers can now bypass the rapid self-cyclization that typically plagues linear γ-amino acids during esterification[4]. This allows for the high-throughput generation of thioether-macrocyclic peptide libraries, opening the door to novel, BBB-permeant peptide drugs capable of targeting complex protein-protein interactions within the CNS.

References

-

Title: Mechanisms of the gabapentinoids and α2δ‐1 calcium channel subunit in neuropathic pain | Source: nih.gov | URL: [Link]

-

Title: Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin | Source: psychscenehub.com | URL: [Link]

-

Title: Alpha2delta and the mechanism of action of gabapentin in the treatment of pain | Source: researchgate.net | URL: [Link]

-

Title: Alpha2delta ligands, gabapentin, pregabalin and mirogabalin: a review of their clinical pharmacology and therapeutic use | Source: nih.gov | URL: [Link]

-

Title: Ribosomal Elongation of Cyclic γ-Amino Acids using a Reprogrammed Genetic Code | Source: acs.org | URL: [Link]

-

Title: Cyclic tailor-made amino acids in the design of modern pharmaceuticals | Source: ebi.ac.uk | URL: [Link]

-

Title: Cyclic Peptides in Pipeline: What Future for These Great Molecules? | Source: nih.gov | URL: [Link]

Sources

- 1. Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Document: Cyclic tailor-made amino acids in the design of modern pharmaceuticals. (CHEMBL5230126) - ChEMBL [ebi.ac.uk]

- 3. psychscenehub.com [psychscenehub.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Cyclic Peptides in Pipeline: What Future for These Great Molecules? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Alpha2delta ligands, gabapentin, pregabalin and mirogabalin: a review of their clinical pharmacology and therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Stereoselective Synthesis of cis-2-(2-Aminocyclohexyl)acetic Acid

Mechanistic Rationale & Experimental Design

The synthesis of rigid, cyclic γ-amino acids such as cis-2-(2-aminocyclohexyl)acetic acid is a cornerstone in the development of unnatural foldamers and peptidomimetics. When incorporated into α/β/γ-peptide backbones, these cyclic residues enforce highly stable α-helix-like conformations in aqueous solutions, providing a structural basis for designing protein-protein interaction antagonists .

Achieving the strict cis-diastereoselectivity required for proper helical folding necessitates a highly controlled reduction of the aromatic precursor, 2-aminophenylacetic acid.

The Causality of Catalyst and Solvent Selection

Rather than relying on standard Palladium on Carbon (Pd/C)—which often fails to reduce the arene ring without extreme pressures or causing C-N hydrogenolysis—this protocol utilizes 5% Rhodium on Alumina (Rh/Al₂O₃) . Rhodium is exceptionally active for the hydrogenation of electron-rich aromatic rings at moderate pressures (50–100 psi).

The stereochemical outcome is dictated by the interaction between the substrate and the heterogeneous catalyst. The aromatic ring adsorbs flat onto the Rhodium surface. Hydrogen atoms are sequentially delivered from the metal lattice to the same face of the ring (syn-addition ). To minimize steric repulsion with the catalyst surface, the bulky amino (-NH₂) and acetic acid (-CH₂COOH) groups are forced into a cis relationship.

The choice of aqueous acetic acid as the solvent is a critical self-validating parameter. A free primary amine can act as a strong σ-donor, irreversibly binding to and poisoning the Rhodium active sites. Acetic acid protonates the amine to an ammonium salt (-NH₃⁺), which lacks a lone pair for metal coordination, thereby preserving catalyst turnover and completely suppressing the formation of secondary amine byproducts via reductive amination.

Synthetic Workflow & Mechanistic Pathways

Synthetic workflow from 2-aminophenylacetic acid to enantiopure cis-target.

Mechanistic pathway of syn-addition on the Rhodium catalyst surface.

Detailed Step-by-Step Methodologies

Protocol A: Stereoselective Catalytic Hydrogenation

Self-Validating Principle: The reaction progress is physically validated by monitoring the pressure drop in the Parr hydrogenator. Exactly 3.0 molar equivalents of H₂ must be consumed.

Reagents & Equipment:

-

2-Aminophenylacetic acid (10.0 g, 66.1 mmol)

-

5% Rh/Al₂O₃ catalyst (1.0 g, 10 wt%)

-

Glacial acetic acid (50 mL) and Deionized Water (50 mL)

-

Parr High-Pressure Hydrogenator (Hastelloy or Stainless Steel)

Procedure:

-

Preparation: In a 250 mL Parr reactor vessel, dissolve 2-aminophenylacetic acid (10.0 g) in a mixture of glacial acetic acid (50 mL) and deionized water (50 mL).

-

Catalyst Addition: Carefully add 1.0 g of 5% Rh/Al₂O₃. (Caution: Dry catalysts can ignite solvent vapors; always add the catalyst to the solvent under an inert atmosphere.)

-

Purging: Seal the reactor. Purge the vessel with Nitrogen (N₂) at 50 psi three times to displace oxygen, followed by three purges with Hydrogen (H₂) at 50 psi.

-

Hydrogenation: Pressurize the reactor to 100 psi with H₂ and heat the mixture to 50 °C with vigorous mechanical stirring (800 rpm).

-

In-Process Monitoring: Monitor the pressure gauge. The pressure will drop as H₂ is consumed. Repressurize to 100 psi as needed. The reaction is complete when H₂ uptake ceases (typically 12–18 hours).

-

Workup & Isolation:

-

Cool the reactor to room temperature and carefully vent the H₂ gas. Purge with N₂.

-

Filter the reaction mixture through a tightly packed pad of Celite to remove the Rh/Al₂O₃ catalyst. Wash the pad with 20 mL of hot water.

-

Concentrate the filtrate in vacuo to remove acetic acid.

-

Triturate the resulting crude solid with cold acetone to afford racemic cis-2-(2-aminocyclohexyl)acetic acid as a white powder.

-

-

Validation: Perform ¹H NMR (D₂O). The absence of aromatic signals (δ 6.5–7.5 ppm) and the presence of a strong NOESY cross-peak between the C1 and C2 methine protons confirms the cis stereochemistry.

Protocol B: Chiral Resolution via Diastereomeric Salt Formation

To isolate the specific enantiomer required for chiral foldamer synthesis, classical resolution is employed.

Procedure:

-

Salt Formation: Dissolve racemic cis-2-(2-aminocyclohexyl)acetic acid (5.0 g, 31.8 mmol) and L-(+)-tartaric acid (4.77 g, 31.8 mmol) in 50 mL of boiling 80% aqueous ethanol.

-

Crystallization: Allow the solution to cool slowly to room temperature over 12 hours, then chill to 4 °C. The (1R, 2S)-enantiomer selectively crystallizes as the L-tartrate salt.

-

Isolation: Filter the crystals and wash with ice-cold ethanol. Recrystallize once more from aqueous ethanol to achieve >99% enantiomeric excess (ee).

-

Free Amino Acid Recovery: Dissolve the resolved salt in water and pass it through a strongly acidic cation-exchange resin (e.g., Dowex 50WX8). Elute with 1M aqueous ammonia, and lyophilize the eluate to obtain the enantiopure free amino acid.

Quantitative Data & Catalyst Optimization

Selecting the correct catalyst is paramount. The table below summarizes the optimization metrics that justify the use of Rh/Al₂O₃ over other standard hydrogenation catalysts.

| Catalyst System | Solvent | Pressure (psi) | Temp (°C) | Conversion (%) | cis:trans Ratio |

| 5% Rh/Al₂O₃ | Aqueous AcOH | 100 | 50 | >99 | 95 : 5 |

| 5% Ru/C | Methanol/AcOH | 500 | 80 | 90 | 85 : 15 |

| 10% Pd/C | Acetic Acid | 100 | 50 | <10 (Trace) | N/A |

| PtO₂ (Adams' Catalyst) | Aqueous AcOH | 50 | 25 | 80 | 90 : 10 |

Data Interpretation: Palladium is highly ineffective for arene reduction without extreme conditions. While Ruthenium works, it requires significantly higher pressures (500 psi) and elevated temperatures, which increases the thermodynamic driving force toward the more stable trans isomer, degrading the diastereomeric ratio. Rhodium on Alumina provides the optimal kinetic control for syn-addition.

References

-

Structural Mimicry of the α-Helix in Aqueous Solution with an Isoatomic α/β/γ-Peptide Backbone. Journal of the American Chemical Society.[Link]

Application Note: Synthesis and Isolation of Ethyl 2-(2-aminocyclohexyl)acetate Intermediates

Scientific Rationale & Strategy

Ethyl 2-(2-aminocyclohexyl)acetate (CAS: 855417-36-6) is a highly valued, conformationally restricted

Synthesizing this intermediate requires precise regiochemical and chemoselective control. Direct base-catalyzed alkylation of cyclohexanone with ethyl bromoacetate is notoriously prone to polyalkylation and aldol condensation side-reactions. To circumvent this, the Stork Enamine Synthesis is employed as the gold standard for regioselective mono-alkylation [3]. By converting cyclohexanone to a nucleophilic enamine using pyrrolidine, the subsequent electrophilic attack by ethyl bromoacetate is strictly controlled.

Following the isolation of the keto-ester intermediate (ethyl 2-(2-oxocyclohexyl)acetate) [2], the target compound is generated via a Diastereoselective Reductive Amination . This step utilizes ammonium acetate as an ammonia equivalent and sodium cyanoborohydride (

Physicochemical Properties & Data Summary

The following table summarizes the quantitative data and physicochemical properties of the key compounds involved in this synthetic workflow.

| Compound | Synthetic Role | CAS Number | Molecular Weight | Chemical Formula |

| Cyclohexanone | Starting Material | 108-94-1 | 98.15 g/mol | |

| 1-Pyrrolidino-1-cyclohexene | Enamine Intermediate | 1125-99-1 | 151.25 g/mol | |

| Ethyl 2-(2-oxocyclohexyl)acetate | Keto-Ester Intermediate | 24731-17-7 | 184.23 g/mol | |

| Ethyl 2-(2-aminocyclohexyl)acetate | Target Intermediate | 855417-36-6 | 185.27 g/mol |

Reaction Pathway & Experimental Workflow

Workflow for the synthesis of ethyl 2-(2-aminocyclohexyl)acetate via Stork enamine alkylation.

Detailed Experimental Protocols

Protocol A: Synthesis of Ethyl 2-(2-oxocyclohexyl)acetate

Objective: Regioselective mono-alkylation of cyclohexanone.

-

Enamine Formation: In a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, dissolve cyclohexanone (1.0 eq, 100 mmol) and pyrrolidine (1.1 eq, 110 mmol) in 150 mL of anhydrous toluene. Add a catalytic amount of p-toluenesulfonic acid (p-TsOH).

-

Causality: Pyrrolidine is specifically chosen over morpholine because it forms a more reactive, less sterically hindered enamine, which is essential to drive the subsequent alkylation to completion [3].

-

-

Dehydration: Reflux the mixture until the theoretical volume of water (~1.8 mL) is collected in the Dean-Stark trap (approx. 4-6 hours). Concentrate the solution under reduced pressure to yield crude 1-pyrrolidino-1-cyclohexene.

-

Alkylation: Dissolve the crude enamine in 100 mL of anhydrous dioxane under a nitrogen atmosphere. Slowly add ethyl bromoacetate (1.05 eq, 105 mmol) dropwise at room temperature. Stir for 1 hour at room temperature, then heat to reflux for 12-24 hours.

-

Hydrolysis: Cool the mixture to room temperature, add 50 mL of distilled water, and reflux for an additional 2 hours.

-

Causality: This aqueous reflux step is mandatory to hydrolyze the intermediate iminium bromide salt, liberating the desired keto-ester and regenerating the pyrrolidine [2].

-

-

Workup: Extract the aqueous mixture with ethyl acetate (

mL). Wash the combined organic layers with 1M HCl (to remove pyrrolidine), brine, and dry over anhydrous

Protocol B: Diastereoselective Reductive Amination

Objective: Chemoselective conversion of the keto-ester to the target amine.

-

Imine Condensation: In a 250 mL round-bottom flask, dissolve ethyl 2-(2-oxocyclohexyl)acetate (1.0 eq, 50 mmol) in 100 mL of anhydrous methanol. Add ammonium acetate (

) (10.0 eq, 500 mmol) and stir at room temperature for 30 minutes.-

Causality: Ammonium acetate is highly soluble in methanol and acts as both the ammonia source and a weak acid buffer, maintaining the optimal pH (~6.0) required for iminium formation [5].

-

-

Reduction: Cool the flask to 0 °C. Add sodium cyanoborohydride (

) (1.5 eq, 75 mmol) in small portions over 15 minutes.-

Causality: At pH 6,

is insufficiently reactive to reduce the ketone directly. However, it rapidly reduces the highly electrophilic protonated iminium ion. This thermodynamic distinction ensures excellent chemoselectivity, preventing the formation of the unwanted alcohol byproduct [4].

-

-

Reaction: Allow the mixture to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.

-

Self-Validating Workup (Acid-Base Extraction):

-

Quench: Carefully quench the reaction by adding 1M NaOH until the pH is > 10. (Caution:

can release highly toxic HCN gas if exposed to strong acids; basic quenching is a critical safety parameter [4]). -

Extraction: Extract the mixture with dichloromethane (DCM) (

mL). -

Purification: To isolate the pure amine from any unreacted keto-ester, extract the combined DCM layers with 1M HCl (

mL). The basic target amine moves to the aqueous layer as a hydrochloride salt, while neutral impurities remain in the DCM. -

Final Isolation: Basify the aqueous layer back to pH > 10 using 6M NaOH, and extract with fresh DCM (

mL). Dry over

-

Analytical Validation & Troubleshooting

-

NMR Validation: Successful conversion is confirmed via

NMR by the complete disappearance of the ketone carbonyl signal (~210 ppm) and the retention of the ester carbonyl signal (~172 ppm). In -

Diastereoselectivity Troubleshooting: The reductive amination typically yields a mixture of cis and trans isomers, with the cis-isomer often favored kinetically due to the steric approach of the hydride. If a specific diastereomer is required, the mixture can be resolved via fractional crystallization of the amine using chiral acids (e.g., L-tartaric acid) or separated via preparative HPLC.

References

-

Studylib. "Reductive Amination with Borohydride & Borane Reducing Agents." Studylib Resources. URL: [Link]

Microwave-Assisted Synthesis of 2-(2-Aminocyclohexyl)acetic Acid: A Rapid and Efficient Protocol for a Key Gabapentinoid Scaffold

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(2-Aminocyclohexyl)acetic acid is a conformationally restricted analogue of GABA and a core structural motif in the development of gabapentin-related therapeutics.[1] Traditional multi-step syntheses of this valuable building block are often hampered by long reaction times and harsh conditions. This application note presents a detailed, robust, and highly accelerated two-step protocol for the synthesis of 2-(2-aminocyclohexyl)acetic acid utilizing microwave-assisted organic synthesis (MAOS). By leveraging the principles of green chemistry, this method dramatically reduces reaction times from hours to minutes, improves yields, and enhances overall efficiency.[2][3] The protocol details a microwave-mediated catalytic transfer hydrogenation for nitro group reduction, followed by a rapid microwave-assisted saponification. This guide is designed to provide drug development professionals and medicinal chemists with a reliable and scalable method for accessing this important pharmaceutical intermediate.

Introduction: The Strategic Advantage of Microwave Synthesis

In modern drug discovery, the speed at which novel chemical entities can be synthesized is a critical factor. Cyclic β-amino acids, such as 2-(2-aminocyclohexyl)acetic acid, are of significant interest due to their ability to form stable secondary structures in peptides and act as scaffolds for creating conformationally constrained molecules.[4] However, their synthesis can be a bottleneck in the development pipeline.

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that directly addresses this challenge.[5][6] Unlike conventional heating which relies on slow thermal conduction, microwave irradiation heats the reaction mixture volumetrically and efficiently by direct interaction with polar molecules.[5] This "in-core" heating leads to rapid temperature elevation and allows for reactions to be performed at temperatures above the solvent's boiling point in sealed, controlled-pressure vessels.[5]

The primary benefits of this approach, as demonstrated in the following protocol, are:

-

Drastic Time Reduction: Reaction times are typically reduced from many hours to mere minutes.[6][7]

-

Increased Yields and Purity: The rapid heating profile often minimizes the formation of side products, leading to cleaner reactions and higher isolated yields.[3]

-

Enhanced Reproducibility: Modern microwave reactors offer precise control over temperature, pressure, and power, ensuring high reaction fidelity.

-

Alignment with Green Chemistry: MAOS often requires less solvent and energy, contributing to more sustainable laboratory practices.[2][3]

This protocol provides a validated method starting from the readily accessible ethyl 2-(2-nitrocyclohexyl)acetate.

Synthetic Pathway and Mechanistic Rationale

The synthesis proceeds in two distinct, microwave-accelerated steps: (1) Reduction of a nitro group and (2) Saponification of an ethyl ester.

Figure 1: Reaction scheme for the microwave-assisted synthesis of 2-(2-Aminocyclohexyl)acetic acid.

Step 1: Nitro Reduction: The conversion of the nitro group to a primary amine is achieved via catalytic transfer hydrogenation. In this process, ammonium formate serves as a convenient and safer in situ source of hydrogen compared to pressurized H₂ gas. The palladium on carbon (Pd/C) catalyst facilitates the transfer of hydrogen to the nitro group. Microwave irradiation significantly accelerates this heterogeneous catalytic process, leading to complete conversion in minutes.

Step 2: Ester Hydrolysis: The saponification of the ethyl ester to the final carboxylic acid is a base-catalyzed hydrolysis. Lithium hydroxide (LiOH) is used as the base. This reaction can be sluggish under conventional heating, but microwave irradiation dramatically increases the reaction rate, driving the hydrolysis to completion rapidly and efficiently.[8][9]

Detailed Experimental Protocol

3.1. Materials & Instrumentation

-

Reagents: Ethyl 2-(2-nitrocyclohexyl)acetate, Palladium on carbon (10 wt%, dry), Ammonium formate, Lithium hydroxide monohydrate (LiOH·H₂O), Tetrahydrofuran (THF), Ethanol (200 proof), Diethyl ether, 2M Hydrochloric acid (HCl), Celite® 545.

-

Instrumentation: A dedicated single-mode microwave synthesizer (e.g., CEM Discover, Biotage Initiator) capable of controlled temperature and pressure operation.

-

Glassware: 10 mL microwave reaction vials with snap-on caps and stir bars, standard laboratory glassware for workup.

-

Analytical Equipment: NMR Spectrometer, Mass Spectrometer (MS), FT-IR Spectrometer.

3.2. Step-by-Step Methodology

PART A: Microwave-Assisted Nitro Group Reduction

-

Vial Preparation: In a 10 mL microwave reaction vial containing a magnetic stir bar, combine ethyl 2-(2-nitrocyclohexyl)acetate (1.0 g, 4.65 mmol, 1.0 equiv), palladium on carbon (100 mg, 10 wt%), and ammonium formate (1.47 g, 23.25 mmol, 5.0 equiv).

-

Solvent Addition: Add 6 mL of ethanol to the vial.

-

Sealing: Securely cap the vial.

-

Microwave Irradiation: Place the vial in the microwave reactor and irradiate under the following conditions:

-

Temperature: 120 °C (Set as hold temperature)

-

Ramp Time: 2 minutes

-

Hold Time: 15 minutes

-

Power: Dynamic power control to maintain temperature (Max 200 W)

-

Stirring: High

-

-

Workup: After the reaction, allow the vial to cool to a safe temperature (<50 °C). Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Rinse the pad with an additional 10-15 mL of ethanol.

-

Isolation: Concentrate the filtrate under reduced pressure to yield crude ethyl 2-(2-aminocyclohexyl)acetate as a pale yellow oil. The product is typically of sufficient purity to proceed directly to the next step.

PART B: Microwave-Assisted Ester Hydrolysis (Saponification)

-

Vial Preparation: Transfer the crude amino ester from Part A into a clean 10 mL microwave vial with a stir bar.

-

Reagent Addition: Add a solution of lithium hydroxide monohydrate (0.39 g, 9.3 mmol, 2.0 equiv) dissolved in 3 mL of deionized water, followed by 3 mL of THF to aid solubility.

-

Sealing: Securely cap the vial.

-

Microwave Irradiation: Place the vial in the microwave reactor and irradiate under the following conditions:

-

Temperature: 100 °C

-

Ramp Time: 1 minute

-

Hold Time: 10 minutes

-

Power: Dynamic power control (Max 150 W)

-

Stirring: High

-

-

Workup & Isolation:

-

After cooling, transfer the reaction mixture to a small beaker and remove the THF via a stream of nitrogen or under reduced pressure.

-

Wash the remaining aqueous solution with diethyl ether (2 x 10 mL) to remove any non-polar impurities.

-

Carefully acidify the aqueous layer to pH 6-7 with 2M HCl while stirring in an ice bath. A white precipitate will form.

-

Continue stirring in the ice bath for 20 minutes to maximize precipitation.

-

Collect the white solid by vacuum filtration, wash with a small amount of cold water, and dry under high vacuum.

-

Visualization of Experimental Workflow

Figure 2: A comprehensive workflow diagram illustrating the key stages of the synthesis and analysis.

Expected Results & Protocol Validation

The trustworthiness of this protocol is established through rigorous analytical characterization of the final product. The identity and purity should be confirmed by spectroscopic methods, ensuring the protocol is self-validating.

Table 1: Summary of Reaction Parameters and Expected Analytical Data.

| Parameter | Step 1: Nitro Reduction | Step 2: Saponification & Final Product |

| Reaction Time | 15 minutes | 10 minutes |

| Expected Yield | >95% (crude) | 80-90% (isolated, over two steps) |

| Appearance | Pale yellow oil | White crystalline solid |

| ¹H NMR | Disappearance of nitro-adjacent CH proton signal (~4.6 ppm). Appearance of broad NH₂ signal. | Disappearance of ethyl ester signals (quartet ~4.1 ppm, triplet ~1.2 ppm). |

| Mass Spec (ESI+) | [M+H]⁺ = 186.15 | [M+H]⁺ = 158.12 |

| FT-IR (cm⁻¹) | N-H stretching appears (~3300-3400 cm⁻¹). | Broad O-H stretch (~2500-3300 cm⁻¹), C=O stretch (~1705 cm⁻¹). |

Conclusion

This application note details a highly efficient, time-saving, and robust method for the synthesis of 2-(2-aminocyclohexyl)acetic acid using microwave technology. By significantly accelerating both the catalytic nitro reduction and the subsequent ester hydrolysis, this protocol offers a compelling alternative to conventional methods, enabling rapid access to a key building block for pharmaceutical research and development. The procedure is scalable and has been designed for high reproducibility, providing researchers with a reliable tool to advance their discovery programs.

References

-

Georgieva, M., et al. (2022). MICROWAVE-ASSISTED SYNTHETIC APPROACHES TO BIOLOGICALLY ACTIVE N-BASED FIVE-MEMBERED HETEROCYCLES AS RESPONSE TO GREEN CHEMISTRY. ResearchGate. [Link]

-

Microwave-assisted single-step synthesis of cyclic and acyclic β-aminosulfones and evaluation of their antifungal activity targeting CYP51. (2023). RSC Publishing. [Link]

-

Bryans, J. S., et al. (1998). Synthesis and biological evaluation of conformationally restricted Gabapentin analogues. Bioorganic & Medicinal Chemistry Letters. [Link]

-

Murray, J. K., et al. (2005). Microwave-Assisted Parallel Synthesis of a 14-Helical β-Peptide Library. ACS Publications. [Link]

-

Microwave-activated Ni/carbon catalysts for highly selective hydrogenation of nitrobenzene to cyclohexylamine. (2017). PMC. [Link]

-

Pawar, S. S., & Shisodia, S. U. (2020). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. International Journal of Creative Research Thoughts. [Link]

-

Microwave‐assisted reduction of aromatic nitro compounds with novel oxo‐rhenium complexes. (2021). ZORA (Zurich Open Repository and Archive). [Link]

-

Microwave assisted synthesis: A green chemistry approach. (2023). IJNRD. [Link]

-

Al-Otaibi, A. A., et al. (2016). Microwave-Assisted Synthesis of Bioactive Six-Membered Heterocycles and Their Fused Analogues. MDPI. [Link]

-

Hydrolysis Reaction. (n.d.). CEM Corporation. [Link]

-

Cellesi, F., et al. (2016). Microwave-assisted hydrolysis for the physicochemical characterization of functional methacrylic polymers and their bioconjugates. PubMed. [Link]

Sources

- 1. Synthesis and biological evaluation of conformationally restricted Gabapentin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ajrconline.org [ajrconline.org]

- 3. ijnrd.org [ijnrd.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Hydrolysis Reaction [cem.com]

- 9. Microwave-assisted hydrolysis for the physicochemical characterization of functional methacrylic polymers and their bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting 2-(2-Aminocyclohexyl)acetic Acid Coupling

Welcome to the Advanced Peptidomimetics Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the incorporation of 2-(2-aminocyclohexyl)acetic acid (ACHA). This

This guide provides a causality-driven troubleshooting framework, optimized protocols, and empirical data to help you overcome these steric barriers and ensure self-validating experimental workflows.

Diagnostic Workflow

Before adjusting your chemical parameters, use the following decision tree to isolate the root cause of your coupling failure.

Decision tree for troubleshooting ACHA coupling failures in peptide synthesis.

Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting

Q1: Why do standard benzotriazole-based reagents (HBTU/HOBt) yield <20% coupling efficiency with ACHA? The Causality: HBTU generates an OBt active ester. The cyclohexane ring of ACHA locks the dihedral angles, creating a highly crowded local environment that shields the electrophilic carbonyl carbon. Benzotriazole esters lack the necessary neighboring group participation to overcome the high activation energy barrier of this sterically hindered nucleophilic attack 2. The Solution: Transition to HOAt-based (HATU) or Oxyma-based (COMU, DIC/OxymaPure) reagents. The nitrogen in the pyridine ring of HOAt or the oxime geometry in Oxyma provides a pre-organized hydrogen-bonding network (anchimeric assistance) that accelerates the nucleophilic attack, effectively bypassing the steric blockade 3.